molecular formula C11H10N2 B3284277 3-(Pyridin-4-ylmethyl)pyridine CAS No. 78210-44-3

3-(Pyridin-4-ylmethyl)pyridine

Cat. No.: B3284277
CAS No.: 78210-44-3
M. Wt: 170.21 g/mol
InChI Key: IKDIAZGTSAFPPL-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethyl)pyridine is an organic compound that consists of two pyridine rings connected by a methylene bridge at the 4-position of one pyridine ring and the 3-position of the other. This compound is part of the broader class of bipyridines, which are known for their versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-ylmethyl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the reaction of 4-pyridylmethyl chloride with 3-pyridylmagnesium bromide in the presence of a catalyst such as palladium. This reaction proceeds through a Grignard reaction mechanism, followed by a coupling reaction to form the desired bipyridine compound.

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure high yield and purity. The use of zeolite catalysts, such as ZSM-5, has been reported to enhance the efficiency of the synthesis process . Additionally, gas-phase synthesis methods involving the reaction of aldehydes or ketones with ammonia over solid acid catalysts are also employed .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-ylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various functionalized pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Pyridin-4-ylmethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions and enzymes, influencing their activity. For example, it can inhibit the activity of certain enzymes by chelating metal ions required for enzymatic function . Additionally, its ability to form stable complexes with transition metals allows it to act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-(Pyridin-4-ylmethyl)pyridine is unique due to its bipyridine structure, which provides enhanced stability and versatility in forming complexes with metal ions. This property makes it particularly valuable in coordination chemistry and catalysis, distinguishing it from simpler pyridine derivatives .

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIAZGTSAFPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720705
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-44-3
Record name 3-(4-Pyridinylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78210-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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